molecular formula C16H18FNO2S B492590 N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide CAS No. 667912-56-3

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide

Cat. No.: B492590
CAS No.: 667912-56-3
M. Wt: 307.4g/mol
InChI Key: JBYXRKBCOLNWRL-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide is a chemical compound designed for research applications, particularly in the fields of cancer biology and nuclear receptor signaling. Its molecular structure, incorporating a sulfonamide linker and specific aromatic systems, is of significant interest for developing novel therapeutic strategies. Compounds with benzenesulfonamide scaffolds have been identified as inhibitors of key metabolic enzymes upregulated in cancers . For instance, analogous structures have demonstrated potent inhibitory activity against Phosphoglycerate Mutase 1 (PGAM1), a glycolytic enzyme critical for cancer metabolic reprogramming and tumor growth . Inhibition of such targets disrupts cancer cell biosynthesis and energy production, providing a promising approach for anticancer research . Furthermore, the structural motifs present in this compound—specifically the tert -butylphenyl group—are recognized in the pharmacology of nuclear receptors . Research into similar scaffolds has shown that the tert -butyl group is a critical feature for high-affinity binding to the human Pregnane X Receptor (PXR) . PXR is a key regulator of drug metabolism and detoxification, and its modulators are valuable tools for studying drug-drug interactions, inflammation, and overcoming drug resistance . This makes this compound a compound of interest for researchers investigating the complex functions of nuclear receptors.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-16(2,3)12-7-9-14(10-8-12)18-21(19,20)15-6-4-5-13(17)11-15/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYXRKBCOLNWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation with 3-Fluorobenzenesulfonyl Chloride

Reacting 4-tert-butylaniline with 3-fluorobenzenesulfonyl chloride under basic conditions forms the target sulfonamide:

Typical Conditions :

  • Base : Triethylamine (2 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature, 2–4 hours

  • Workup : Aqueous HCl wash, column chromatography.

While yields are unreported in the sources, analogous sulfonylation reactions in the patent literature achieve >80% efficiency with similar substrates.

Palladium-Catalyzed C–N Coupling Strategies

Buchwald-Hartwig Amination

Direct coupling of 3-fluorobenzenesulfonamide with 4-tert-butyl bromobenzene via palladium catalysis offers a streamlined route. Example 5 in the sources demonstrates this approach for analogous N-arylations:

  • Catalyst : Pd₂(dba)₃ (1.7 mol%)

  • Ligand : rac-BINAP (3.4 mol%)

  • Base : NaOtBu (2 eq)

  • Solvent : Toluene

  • Conditions : Reflux, 72 hours.

Adaptation for Sulfonamides :
Sulfonamides, being less nucleophilic than amines, may require elevated temperatures (e.g., 120°C) and extended reaction times (96+ hours). Ligand screening (e.g., Xantphos) could enhance efficiency.

Electrochemical Coupling

Electrochemical methods using palladium catalysts provide a mild alternative. One source reports 83–89% yields in aryl bromide couplings under these conditions:

  • Catalyst : PdCl₂(PPh₃)₂

  • Electrolyte : [Bu₄N⁺][Tf₂N⁻]

  • Solvent : DMF

  • Current : 10 mA, 60°C until 2 F/mol charge.

This approach minimizes thermal degradation and could be tailored for sulfonamide substrates by adjusting electrolyte composition.

Solvent-Free and Alternative Protocols

Solvent-Free Palladium Catalysis

A solvent-free method from the sources employs:

  • Catalyst : Pd(OAc)₂

  • Ligand : Tricyclohexylphosphine

  • Base : CsF

  • Conditions : 110°C, 24 hours.

While yielding 64% in stannane couplings, this method’s applicability to sulfonamides remains untested but merits exploration for scalability.

Comparative Analysis of Methods

Method Catalyst Conditions Advantages Challenges
Sulfonylation NoneMild, room temperatureHigh selectivityRequires pre-synthesized 4-tert-butylaniline
Buchwald-Hartwig Pd₂(dba)₃/BINAPReflux, 72 hoursDirect couplingLong reaction time, ligand cost
Electrochemical PdCl₂(PPh₃)₂60°C, electrochemicalMild, high yieldSpecialized equipment needed
Solvent-Free Pd(OAc)₂110°C, 24 hoursEco-friendly, simple workupModerate yields

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted sulfonamides, while oxidation and reduction can yield various oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide has demonstrated promising anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, particularly breast cancer cells. The effectiveness is often quantified using the IC50 metric, which measures the concentration required to reduce cell viability by 50%. For instance, studies have shown that certain derivatives exhibit significant antiproliferative effects, making them potential candidates for cancer therapy.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It shows effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency. For example, a study reported MIC values for Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in developing new antimicrobial agents.

Drug Design and Molecular Docking

Structure-Activity Relationship Studies
this compound serves as a valuable scaffold in drug design. Its structural features allow researchers to explore modifications that enhance binding affinity to biological targets, such as receptors or enzymes involved in disease pathways. Molecular docking studies have been conducted to predict interactions with various targets, aiding in the rational design of new therapeutics .

Bioinformatics Applications
In bioinformatics, the compound's structure has been utilized to model interactions within biological systems. Techniques such as molecular dynamics simulations and chemoinformatics are applied to understand its pharmacokinetic and pharmacodynamic properties better. These insights are crucial for optimizing compounds for therapeutic use.

Case Study: Anticancer Efficacy

A study involving human breast cancer cells (MCF-7) treated with this compound derivatives showed a dose-dependent decrease in cell viability. The treatment led to increased markers of apoptosis, indicating that the compound induces programmed cell death in cancer cells.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of this compound against several pathogens. Results indicated significant inhibition of bacterial growth, supporting its potential as a new antimicrobial agent.

Physicochemical Properties

The physicochemical properties of this compound influence its biological activity:

  • Molecular Formula: C13H14FNO2S
  • Molecular Weight: Approximately 273.32 g/mol
  • Lipophilicity: The presence of the tert-butyl group enhances lipophilicity, which may improve absorption and bioavailability in biological systems.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-tert-butylphenyl)-2-fluorobenzamideLacks sulfonamide groupAntimicrobial
N-[5-(furan-2-yl)-1,3-thiazol-2-yl]benzamideContains furanAnticancer
N-(4-nitrophenyl)-benzamideNitro substitutionAnti-inflammatory

This table illustrates how variations in chemical structure can lead to differing biological activities among related compounds.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Reported Activity Reference ID
N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide (Target) 3-fluoro, 4-tert-butylphenyl C₁₆H₁₇FNO₂S ~309.4 (calc.) Hypothesized antimicrobial/anti-inflammatory N/A
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-methyl, oxazolyl-sulfamoyl C₁₇H₁₇N₃O₄S₂ Not reported Antimicrobial activity
3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide 3-amino, 4-cyclohexylamino, tert-butyl C₁₆H₂₆N₄O₂S 338.5 Ferroptosis inhibition
1-Fluoro-4-(methylsulfonyl)benzene 4-fluoro, methylsulfonyl C₇H₇FO₂S 174.2 Bicalutamide impurity
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 4-fluoro-phenyl, pyrimidinyl, formyl, isopropyl C₁₇H₂₀FN₃O₃S Not reported Not reported (catalog compound)
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide 3-fluoro, dimethylaminophenyl, piperazinyl C₂₆H₃₁FN₄O₂S 482.6 Not reported (structural data only)

Key Comparisons

  • The 3-amino and 4-cyclohexylamino groups in ’s compound introduce hydrogen-bonding capacity, which may enhance ferroptosis inhibition by interacting with redox-active enzymes .
  • Fluorine Position and Electronic Effects :

    • Meta-fluoro substitution (target compound) vs. para-fluoro (e.g., 1-fluoro-4-(methylsulfonyl)benzene ) may alter steric and electronic interactions with biological targets. Para-substitution often enhances metabolic stability, while meta-substitution could optimize binding pocket compatibility .
  • Molecular Complexity :

    • The target compound’s simpler structure (MW ~309.4) contrasts with ’s derivative (MW 482.6), which incorporates a piperazinyl group. Higher molecular weight may reduce bioavailability but improve target specificity .

Research Findings and Implications

  • Antimicrobial Potential: Structural similarities to suggest the target compound could inhibit bacterial dihydropteroate synthase (DHPS), a common sulfonamide target. However, the absence of an oxazolyl group might reduce potency compared to ’s derivative .
  • Enzyme Inhibition: The tert-butyl group’s steric bulk may hinder binding to enzymes requiring smaller substituents, as seen in ’s ferroptosis inhibitors, where amino groups are critical .
  • Synthetic Feasibility : The target compound’s straightforward synthesis (akin to ’s derivatives) contrasts with ’s multi-step preparation, making it a more accessible candidate for preliminary screens .

Biological Activity

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to interact with biological targets. The presence of the fluorine atom enhances its lipophilicity, allowing better interaction with lipid membranes and proteins. The tert-butyl group contributes to the compound's stability and solubility in organic solvents, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules. This interaction can modulate enzymatic activities and biochemical pathways. The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit specific enzymes or receptors involved in disease processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation, which is relevant in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly against breast cancer cell lines.

Data Table: Biological Activity Summary

Activity Effect Reference
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryReduces inflammation in vitro
AnticancerInhibits proliferation of breast cancer cells

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against various pathogens. The compound was tested using the disk diffusion method against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties were assessed using an animal model of induced inflammation. Treatment with this compound resulted in a marked reduction in edema compared to control groups, suggesting its potential utility in treating inflammatory conditions.

Case Study 3: Anticancer Studies

A series of experiments were conducted to explore the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value indicating moderate potency in inhibiting cell viability. Further structure-activity relationship (SAR) studies are ongoing to optimize derivatives for enhanced efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide?

The synthesis typically involves coupling 3-fluorobenzenesulfonyl chloride with 4-tert-butylaniline under basic conditions. Key steps include:

  • Sulfonamide bond formation : React 3-fluorobenzenesulfonyl chloride with 4-tert-butylaniline in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation : Confirm structure via 1H^1H-NMR (e.g., tert-butyl protons at δ ~1.3 ppm) and LC-MS (MW = 321.4 g/mol) .

Q. How can researchers characterize the solubility and stability of this compound in experimental buffers?

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy (λ_max ~270 nm for sulfonamides).
  • Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% humidity for 4 weeks) with HPLC monitoring. Aqueous solutions may hydrolyze sulfonamide bonds under acidic/basic conditions .

Q. What analytical techniques are critical for verifying the purity of this compound?

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<1%).
  • NMR : Confirm absence of residual solvents (e.g., DCM at δ ~5.3 ppm) and byproducts.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.4%) .

Advanced Research Questions

Q. How does this compound interact with biological targets like tyrosine phosphatase 1B (PTP1B)?

  • Structural Insights : Molecular docking (e.g., GOLD software) reveals hydrogen bonding between the sulfonamide group and PTP1B’s catalytic residues (e.g., Arg221, Asp181). The 3-fluoro group enhances binding via hydrophobic interactions .
  • Activity Data : In vitro assays show IC50_{50} values in the low micromolar range. Compare with analogs lacking the tert-butyl group to assess steric effects (Table 1).

Table 1 : Comparative Inhibition of PTP1B by Sulfonamide Derivatives

CompoundIC50_{50} (μM)Binding Affinity (GOLD Score)
Target Compound2.3 ± 0.469.07
3-Fluoro analog (no tert-butyl)8.1 ± 1.254.89
Parent sulfonamide>5032.15
Data derived from PDB 2VEY and enzymatic assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADME Prediction : Use QSAR models to optimize logP (target ~3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration.
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to reduce first-pass metabolism. Introducing electron-withdrawing groups (e.g., -CF3_3) at the benzene ring improves resistance to oxidation .

Q. What strategies resolve contradictions in NMR data for sulfonamide derivatives?

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation around the sulfonamide bond).
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify ambiguous NH proton signals.
  • X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities (e.g., tert-butyl orientation) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Key Modifications :
    • Replace 3-fluoro with chloro to enhance halogen bonding with kinase ATP pockets.
    • Introduce pyridinyl or piperazinyl substituents (e.g., as in RK353339) to improve solubility and selectivity .
  • Assay Design : Use TR-FRET kinase assays (e.g., EGFR, VEGFR2) to quantify inhibitory potency.

Q. Methodological Notes

  • Avoid Commercial Pitfalls : Do not use vendors like BenchChem; prioritize PubChem-validated data .
  • Data Reproducibility : Cross-reference synthetic protocols with independent studies (e.g., Kanto Reagents’ purity standards) .

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